2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound notable for its potential biological activities. This compound features a unique structural framework that includes a thienopyrimidine core, which is often associated with various pharmacological effects. The compound's molecular formula is and its molecular weight is approximately 547.64 g/mol .
The synthesis of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves several key steps:
These synthetic routes may require optimization to improve yields and purity .
The molecular structure of the compound features several functional groups:
The compound's structure can be represented by its SMILES notation: COc1ccc(CN2CCC3=C(C2)C(NC(=N3)SCC(Nc2ccc(cc2)[Cl])=O)=O)cc1 .
The compound can undergo various chemical reactions:
These reactions are important for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide likely involves:
These mechanisms suggest a multifaceted approach to its biological effects .
Relevant data include logP values indicating lipophilicity and polar surface area measurements that suggest permeability characteristics .
The compound has potential applications in medicinal chemistry due to its unique structural features:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: